An In-depth Technical Guide to the Chemical Properties of cis-2-Methylcyclohexanecarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of cis-2-Methylcyclohexanecarboxylic Acid
This guide provides a comprehensive technical overview of cis-2-methylcyclohexanecarboxylic acid, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the stereochemical nuances, synthetic strategies, and detailed characterization of this important chemical intermediate. The methodologies described are grounded in established chemical principles to ensure both accuracy and reproducibility.
Introduction and Molecular Overview
Cis-2-Methylcyclohexanecarboxylic acid (CAS No: 7076-91-7) is a carboxylic acid derivative of cyclohexane.[1] Its structure is defined by a cyclohexane ring substituted with a carboxylic acid group and a methyl group on adjacent carbons (C1 and C2, respectively). The "cis" designation specifies that these two substituent groups are located on the same face of the ring's plane. This stereochemical arrangement is critical, as it dictates the molecule's three-dimensional shape, conformational preferences, and ultimately its reactivity and interaction in biological systems.
With the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , this compound serves as a valuable intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.[1][2][3] Its unique structure makes it a key building block where precise spatial orientation of functional groups is required.
The Critical Role of Stereochemistry
The chemical behavior of cis-2-methylcyclohexanecarboxylic acid is intrinsically linked to its stereochemistry. The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize steric and torsional strain. For a 1,2-disubstituted cyclohexane like the cis isomer, the substituents can be either both in axial positions or both in equatorial positions.
Due to steric hindrance, the diequatorial conformation is significantly more stable than the diaxial conformation. In the diequatorial state, the bulky carboxylic acid and methyl groups are positioned away from the bulk of the ring, minimizing unfavorable 1,3-diaxial interactions. This conformational preference is a key determinant of the molecule's physical properties and its reactivity in chemical transformations.
Caption: Fig. 1: Stereoisomers of 2-Methylcyclohexanecarboxylic Acid.
Synthesis and Purification
A robust and common method for synthesizing 2-methylcyclohexanecarboxylic acid is the catalytic hydrogenation of 2-methylbenzoic acid.[4] This reaction reduces the aromatic ring to a cyclohexane ring. The stereochemical outcome—the ratio of cis to trans isomers—is highly dependent on the catalyst and reaction conditions. Hydrogenation using catalysts like rhodium-on-carbon or platinum oxide often favors the formation of the cis isomer due to the syn-addition of hydrogen atoms from the catalyst surface to one face of the aromatic ring.[5]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is designed as a self-validating system. Successful synthesis will be confirmed by the spectroscopic characterization methods outlined in Section 5.
Materials:
-
2-Methylbenzoic acid
-
Rhodium on Carbon (5% Rh/C) catalyst
-
Glacial Acetic Acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Diatomaceous earth (for filtration)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Concentrated Hydrochloric Acid
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, combine 2-methylbenzoic acid (e.g., 15.0 g, 0.11 mol) and glacial acetic acid (120 mL).[6] Add 5% Rh/C catalyst (typically 5-10% by weight of the substrate).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to approximately 750 psi. Heat the mixture to 100-180°C with vigorous stirring.[5] The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 12-24 hours.
-
Catalyst Removal: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the catalyst pad with additional glacial acetic acid to ensure complete recovery of the product.[6]
-
Solvent Removal: Combine the filtrate and washings. Remove the acetic acid solvent under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction: Dissolve the resulting crude oil in diethyl ether (200 mL). Transfer to a separatory funnel and wash with water (3 x 100 mL) to remove any remaining acetic acid.
-
Product Isolation: Extract the ether layer with a saturated sodium bicarbonate solution (3 x 75 mL). The carboxylate salt will move to the aqueous layer.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH < 2 with concentrated HCl. The cis-2-methylcyclohexanecarboxylic acid will precipitate or form an oil.
-
Final Extraction and Drying: Extract the acidified aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation to yield the desired cis-2-methylcyclohexanecarboxylic acid.[6][7]
Caption: Fig. 2: Synthesis & Purification Workflow.
Physicochemical Properties
The physical properties of cis-2-methylcyclohexanecarboxylic acid are summarized below. These values are critical for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [2][3] |
| CAS Number | 7076-91-7 | |
| Appearance | Liquid / Low-melting solid | [8] |
| Boiling Point | 122-123 °C (at 10 Torr) | |
| Density | 1.025 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index (n20/D) | 1.467 | [1] |
| pKa | 5.55 ± 0.44 (Predicted) | [1] |
Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly informative. The carboxylic acid proton (–COOH) typically appears as a very broad singlet far downfield, often around 12 ppm.[9] The protons on the cyclohexane ring will appear in the 1.0-2.5 ppm range. The methyl group (–CH₃) will be a doublet around 0.9-1.2 ppm, coupled to the adjacent proton on the ring. The specific chemical shifts and coupling constants of the protons at C1 and C2 are diagnostic of the cis configuration.
-
¹³C NMR: The carbon spectrum will show 8 distinct signals. The carbonyl carbon (C=O) is the most downfield, typically in the 180-185 ppm region.[9] The carbons of the cyclohexane ring appear between 20-50 ppm, and the methyl carbon is the most upfield signal, usually below 20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence of the carboxylic acid functional group.[9]
-
O–H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O–H group in a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ for the carbonyl group, also indicative of a hydrogen-bonded dimer.[9]
-
C–H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexane and methyl groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns include the loss of the carboxylic acid group (–COOH, 45 Da) and other fragments resulting from the cleavage of the cyclohexane ring.[10]
Caption: Fig. 3: Analytical Workflow for Product Validation.
Chemical Reactivity and Applications
Cis-2-methylcyclohexanecarboxylic acid undergoes reactions typical of carboxylic acids.[11] These include:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Acid Chloride Formation: Conversion to cis-2-methylcyclohexanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][11] This highly reactive intermediate is a precursor to amides and esters.
-
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, cis-2-methylcyclohexylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The cis stereochemistry can influence reaction rates and product distributions compared to its trans isomer by affecting the accessibility of the reaction center. While specific biological activity data for this exact molecule is not widely reported, the stereochemical configuration is a critical determinant of biological activity in many related cyclohexanecarboxylic acid derivatives, which are explored as modulators for receptors like mGluR4.[12]
Safety and Handling
Based on aggregated GHS data, 2-methylcyclohexanecarboxylic acid (as a mixture of isomers) is classified as harmful if swallowed and causes serious eye damage.[10] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety goggles and gloves. Work should be conducted in a well-ventilated fume hood.
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Meulman, P. A. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at Western Michigan University. [Link]
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